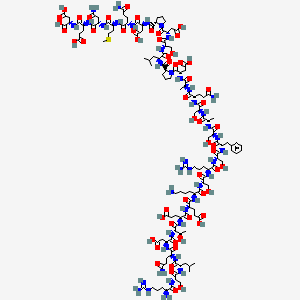
1-Methylpyridinium hexafluorophosphate
Vue d'ensemble
Description
1-Methylpyridinium hexafluorophosphate is a compound that belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. These ionic liquids are known for their unique properties such as low volatility, high thermal stability, and good solvating abilities for a wide range of materials. Although the provided papers do not directly discuss 1-Methylpyridinium hexafluorophosphate, they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of ionic liquids typically involves the combination of an organic cation with a suitable anion. In the case of 1-Methylpyridinium hexafluorophosphate, the cation would be derived from a pyridinium salt, and the anion would be hexafluorophosphate (PF6-). The synthesis process may involve quaternization reactions, where a tertiary amine reacts with an alkylating agent to form the quaternary ammonium salt. The papers provided do not detail the synthesis of 1-Methylpyridinium hexafluorophosphate, but similar processes are likely involved.
Molecular Structure Analysis
The molecular structure of ionic liquids is characterized by the presence of an organic cation and an inorganic anion. The structure of 1-Methylpyridinium hexafluorophosphate would consist of a 1-methylpyridinium cation paired with a hexafluorophosphate anion. The spatial arrangement of these ions can be influenced by factors such as the size of the alkyl chain on the cation and the nature of the anion. Studies on similar ionic liquids have shown strong spatial correlations among the ions in the liquid state and the presence of ion pairs or aggregates .
Chemical Reactions Analysis
Ionic liquids can participate in a variety of chemical reactions, serving as solvents or catalysts. The reactivity of 1-Methylpyridinium hexafluorophosphate would be influenced by the nucleophilic and electrophilic centers present in the cation and anion, respectively. The papers provided do not discuss specific reactions involving 1-Methylpyridinium hexafluorophosphate, but they do suggest that the ionic liquids can facilitate a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of ionic liquids are determined by their ionic nature and molecular structure. For 1-Methylpyridinium hexafluorophosphate, one would expect properties such as low vapor pressure, high ionic conductivity, and a wide liquidus range. The thermal properties of similar ionic liquids have been reported, with melting points varying significantly depending on the structure of the cation and anion . The liquid structure is often characterized by a high degree of charge ordering and the potential for hydrogen bonding or other non-covalent interactions . The volumetric properties, such as molar volume and density, are also important characteristics of ionic liquids and can be influenced by temperature and the nature of the ions .
Applications De Recherche Scientifique
Energy Storage Applications
1-Methylpyridinium hexafluorophosphate, as part of a class of ionic liquids, shows promise in the field of energy storage, particularly in batteries and supercapacitors. Research indicates that these ionic liquids, when mixed with organic solvents and lithium salts, demonstrate beneficial properties such as stable oxidation, low viscosity, and high conductivity, making them suitable for use in lithium batteries (Diaw et al., 2005).
Flame-Retarding Additive in Lithium-Ion Batteries
In the domain of lithium-ion batteries, 1-Methylpyridinium hexafluorophosphate derivatives have been used as flame-retarding additives. Studies show that their inclusion in electrolytes can significantly suppress flammability and improve thermal stability of the batteries, optimizing safety without compromising performance (Choi et al., 2011).
Chemical Synthesis and Catalysis
This compound is also relevant in chemical synthesis and catalysis. For instance, it has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding narrow polydispersity polymers (Carmichael et al., 2000).
Electrochemical Detection Applications
Another application area is in the electrochemical detection of biomolecules. For example, a carbon ionic liquid electrode based on 1-butylpyridinium hexafluorophosphate has been used to detect dopamine with high sensitivity and selectivity (Sun et al., 2012).
Structural and Material Science
1-Methylpyridinium hexafluorophosphate has been instrumental in the synthesis of new materials and structural studies. It's used in ionothermal synthesis to create novel framework structures in compounds like manganese phosphates, which have interesting magnetic and luminescent properties (Wang et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methylpyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.F6P/c1-7-5-3-2-4-6-7;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJHBIAUIMMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyridinium hexafluorophosphate | |
CAS RN |
117029-34-2 | |
| Record name | 1-Methylpyridinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)



![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)


